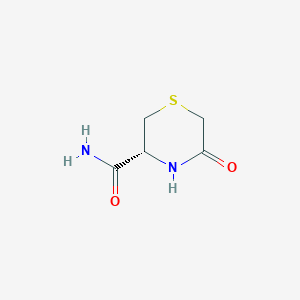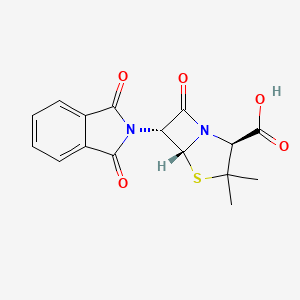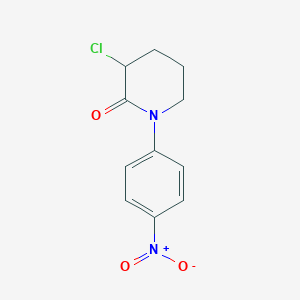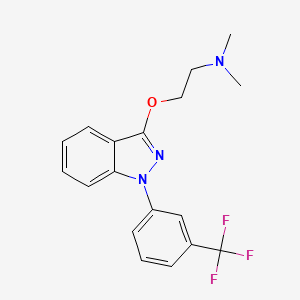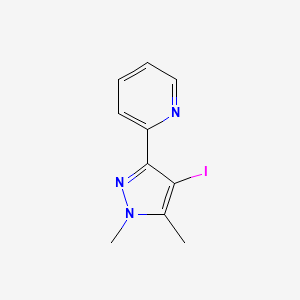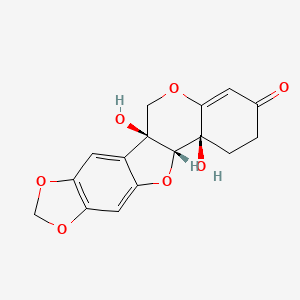
Pterocarpadiol C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pterocarpadiol C can be isolated from natural sources such as the twigs and leaves of Derris robusta using ethanol extraction . The isolation process involves extensive spectroscopic analysis to elucidate the structure of the compound .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on its extraction from natural sources rather than synthetic production.
Analyse Chemischer Reaktionen
Types of Reactions
Pterocarpadiol C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activities or to study its properties in different conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired outcome and the nature of the reaction .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different hydroxylated derivatives, while reduction reactions may produce various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Pterocarpadiol C has several scientific research applications due to its unique chemical structure and biological activities. Some of the key applications include:
Medicine: this compound has potential therapeutic applications due to its biological activities.
Industry: The pesticidal properties of this compound make it a candidate for developing natural pesticides.
Wirkmechanismus
The mechanism of action of Pterocarpadiol C involves its interaction with various molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Its antibacterial activity is linked to its ability to disrupt bacterial cell membranes and inhibit bacterial growth . The exact molecular targets and pathways involved in these activities are still under investigation.
Vergleich Mit ähnlichen Verbindungen
. These compounds share a similar chemical structure but differ in their specific functional groups and biological activities. For example, Pterocarpadiol A and Pterocarpadiol B also exhibit antioxidant and antibacterial activities, but their potency and specific mechanisms of action may vary . The uniqueness of Pterocarpadiol C lies in its specific hydroxylation pattern, which contributes to its distinct biological properties .
Eigenschaften
Molekularformel |
C16H14O7 |
|---|---|
Molekulargewicht |
318.28 g/mol |
IUPAC-Name |
(1S,12R,13S)-1,13-dihydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,17-tetraen-16-one |
InChI |
InChI=1S/C16H14O7/c17-8-1-2-15(18)13(3-8)20-6-16(19)9-4-11-12(22-7-21-11)5-10(9)23-14(15)16/h3-5,14,18-19H,1-2,6-7H2/t14-,15+,16+/m0/s1 |
InChI-Schlüssel |
UQXCWJTUYMGOHA-ARFHVFGLSA-N |
Isomerische SMILES |
C1C[C@@]2([C@H]3[C@@](COC2=CC1=O)(C4=CC5=C(C=C4O3)OCO5)O)O |
Kanonische SMILES |
C1CC2(C3C(COC2=CC1=O)(C4=CC5=C(C=C4O3)OCO5)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B15291889.png)

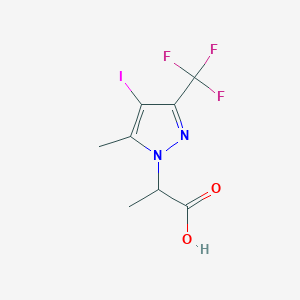
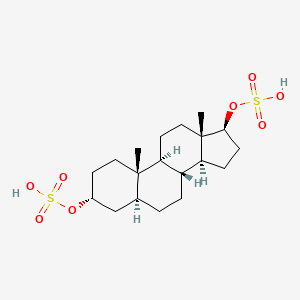

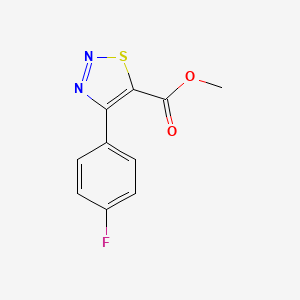
![(1S,6R,7R)-1-methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decane](/img/structure/B15291924.png)
